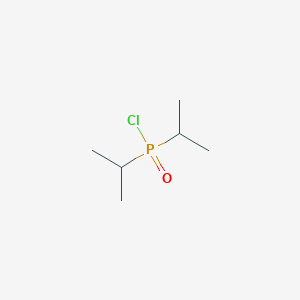

Dipropan-2-ylphosphinic chloride

Description

Dipropan-2-ylphosphinic chloride, also known as Diisopropyl Phosphorochloridate or dipropan-2-yl phosphorochloridate , is an organophosphorus compound with the molecular formula C₆H₁₄ClO₃P. Its structure consists of two isopropyl (propan-2-yl) groups bonded to a phosphorus atom, which is further linked to a chlorine atom and an oxygen atom via a phosphoryl group: (iPrO)₂P(O)Cl. This compound is classified as a phosphorochloridate, a class of reactive intermediates widely used in organic synthesis for phosphorylation reactions, such as the preparation of phosphate esters or amides. Its high reactivity stems from the electrophilic phosphorus center and the chloride leaving group, enabling nucleophilic substitution reactions under controlled conditions.

Diisopropyl Phosphorochloridate is typically synthesized by reacting phosphorus oxychloride (POCl₃) with isopropyl alcohol. Due to its reactivity, it requires careful handling to avoid hydrolysis or unintended side reactions. Applications include its use as a reagent in peptide synthesis, agrochemical production, and pharmaceutical intermediates.

Properties

CAS No. |

1112-15-8 |

|---|---|

Molecular Formula |

C6H14ClOP |

Molecular Weight |

168.60 g/mol |

IUPAC Name |

2-[chloro(propan-2-yl)phosphoryl]propane |

InChI |

InChI=1S/C6H14ClOP/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 |

InChI Key |

ICKHJNMKQISCQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)P(=O)(C(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(propan-2-yl)phosphinoyl chloride can be synthesized through several methods. One common method involves the reaction of bis(propan-2-yl)phosphine with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:

(CH3CH2

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares Dipropan-2-ylphosphinic chloride with structurally or functionally related organophosphorus compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Analysis of Organophosphorus Compounds

Key Comparisons:

Structural Differences :

- This compound features a chloride leaving group, while Diisopropylfluorophosphate replaces chlorine with fluoride , significantly enhancing its reactivity and toxicity .

- Dimethyl isopropylphosphonate lacks a halide leaving group, instead possessing a stable phosphonate ester linkage (O-iPr) , rendering it less reactive .

Reactivity and Applications: The chloride in this compound enables nucleophilic substitution, making it suitable for controlled phosphorylation in synthesis. In contrast, Diisopropylfluorophosphate’s fluoride group allows rapid inhibition of enzymes like acetylcholinesterase, classifying it as a potent neurotoxin . Dimethyl isopropylphosphonate’s stability suits non-reactive roles, such as a solvent or precursor for flame retardants .

Safety and Handling: Diisopropylfluorophosphate requires extreme precautions due to acute neurotoxicity, as noted in protocols for handling high-risk chemicals . this compound demands protective gear to prevent hydrolysis or skin exposure, though it is less acutely toxic than its fluorinated analog .

Research Findings:

- Steric hindrance from the isopropyl groups in this compound reduces its reaction rates compared to smaller esters (e.g., methyl or ethyl phosphorochloridates), a critical factor in reaction optimization .

- Dimethyl isopropylphosphonate ’s stability under acidic conditions makes it preferable for long-term storage compared to halide-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.